Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 1302132-95-1
VCID: VC4386580
InChI: InChI=1S/C17H32B2O6/c1-10-21-13(20)11-12(18-22-14(2,3)15(4,5)23-18)19-24-16(6,7)17(8,9)25-19/h12H,10-11H2,1-9H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)CC(=O)OCC
Molecular Formula: C17H32B2O6
Molecular Weight: 354.06

Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

CAS No.: 1302132-95-1

Cat. No.: VC4386580

Molecular Formula: C17H32B2O6

Molecular Weight: 354.06

* For research use only. Not for human or veterinary use.

Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate - 1302132-95-1

Specification

CAS No. 1302132-95-1
Molecular Formula C17H32B2O6
Molecular Weight 354.06
IUPAC Name ethyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
Standard InChI InChI=1S/C17H32B2O6/c1-10-21-13(20)11-12(18-22-14(2,3)15(4,5)23-18)19-24-16(6,7)17(8,9)25-19/h12H,10-11H2,1-9H3
Standard InChI Key FKZPOJPSTJNGNF-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)CC(=O)OCC

Introduction

Structural and Molecular Characteristics

Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate features two tetramethyl-1,3,2-dioxaborolane (pinacol boronate) groups attached to a central propanoate ester. Its molecular formula is C₁₇H₃₂B₂O₆, with a molecular weight of 354.06 g/mol . The compound’s structure is stabilized by the electron-donating methyl groups on the boronate rings, which enhance its reactivity in transition metal-catalyzed reactions .

Table 1: Key Physical Properties

PropertyValueSource
Molecular Weight354.06 g/mol
Boiling Point379.7 ± 37.0 °C (predicted)
Density1.02 ± 0.1 g/cm³ (predicted)
SolubilityInsoluble in water; soluble in organic solvents (e.g., THF, DCM)

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via palladium-catalyzed borylation of propargyl esters or through alkyne diboration reactions. A representative procedure involves:

  • Reacting ethyl propiolate with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) under inert conditions .

  • Purification via column chromatography (SiO₂, hexane/ethyl acetate gradient) to isolate the product in yields exceeding 70% .

Key Reaction Conditions:

  • Temperature: 60–90°C

  • Solvents: Tetrahydrofuran (THF) or toluene

  • Catalysts: Pd(OAc)₂ or Ir-based complexes .

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to enhance efficiency, with strict control over moisture and oxygen levels to prevent boronate hydrolysis . Large-scale purification often utilizes fractional distillation under reduced pressure .

Reactivity and Chemical Applications

Suzuki-Miyaura Cross-Coupling

The compound’s dual boronate groups enable sequential cross-coupling reactions, facilitating the synthesis of complex organic molecules. For example:

  • In aryl-aryl bond formation, it reacts with aryl halides (e.g., bromobenzene) under Pd catalysis to yield biaryl structures .

  • Selectivity: The steric bulk of the pinacol groups minimizes undesired homocoupling .

Polymer Chemistry

Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate acts as a monomer in boron-containing polymers, which exhibit enhanced thermal stability and adhesion properties. Copolymerization with styrene or acrylates has been demonstrated for coatings and adhesives .

Medicinal Chemistry

Recent studies highlight its role in synthesizing boronated prodrugs, which exploit boron’s neutron-capture capability for targeted cancer therapy. For instance, derivatives have shown promise in boron neutron capture therapy (BNCT) for glioblastoma .

Recent Advancements and Future Directions

Catalytic Asymmetric Synthesis

Recent work has focused on enantioselective diboration of propargyl esters using chiral palladium catalysts, enabling access to chiral boronates for pharmaceutical applications .

Environmental Applications

The compound’s boron content is being explored for heavy metal sequestration in wastewater treatment, leveraging boronate-metal coordination chemistry .

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